
Hypecorinine
Overview
Description
Hypecorinine is an isoquinoline alkaloid isolated from plants of the genus Hypecoum, particularly Hypecoum erectum and Hypecoum lactiflorum . It belongs to a new type of spiroaminoketal alkaloids . These plants are widely distributed in temperate regions from Europe to Asia and have been used in traditional medicine for their various therapeutic properties .
Preparation Methods
Hypecorinine can be isolated from the aerial parts of Hypecoum erectum and Hypecoum lactiflorum through extraction with ethanol . The isolation process involves column chromatography and preparative thin-layer chromatography . The structure of this compound is elucidated using spectroscopic methods, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
Hypecorinine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Hypecorinine has shown promising anticancer properties in several studies. Research indicates that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In vitro studies have demonstrated that this compound significantly reduces growth in hepatocellular carcinoma (HCC) cell lines such as HuH7 and LM9, with mechanisms involving the suppression of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light chain-enhancer of activated B cells (NF-κB) activation .
Antimicrobial Activity
The compound exhibits notable antibacterial and antifungal properties. Studies have reported that this compound demonstrates effective activity against common pathogens like Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent . Furthermore, this compound has shown effectiveness against various fungal strains, suggesting its utility in treating infections caused by resistant pathogens.
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In animal models, it has been shown to reduce inflammation markers significantly, supporting traditional uses in herbal medicine for inflammatory conditions .
Antioxidant Activity
This compound also exhibits antioxidant properties, which can protect cells from oxidative stress. In vitro assays have demonstrated its ability to scavenge free radicals, contributing to its therapeutic potential in preventing oxidative damage associated with chronic diseases .
Antidiabetic Properties
Emerging studies suggest that this compound may play a role in regulating blood glucose levels. It has been identified as a potential inhibitor of key enzymes involved in glucose metabolism, indicating its application in managing diabetes mellitus .
Case Study 1: Hepatocellular Carcinoma
A study conducted on the effects of this compound on HCC involved administering the compound to xenografted nude mice over 21 days. Results showed a significant reduction in tumor size at a dosage of 50 mg/kg/day, demonstrating its potential as a natural therapeutic agent for HCC treatment .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various alkaloids, this compound was found to be one of the most effective against E. coli and P. aeruginosa, with MIC values lower than those of standard antibiotics used in clinical settings .
Mechanism of Action
The mechanism of action of hypecorinine involves the suppression of phosphorylation of mitogen-activated protein kinases and blocking the activation of nuclear factor kappa-light chain-enhancer of activated B cells . These pathways are crucial in regulating inflammation and immune responses, which explains the compound’s anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
Hypecorinine is compared with other isoquinoline alkaloids such as protopine, cryptopine, allocryptopine, and N-methylcanadine . While these compounds share some structural similarities, this compound’s unique spiroaminoketal structure distinguishes it from others . This unique structure contributes to its distinct biological activities and therapeutic potential .
Biological Activity
Hypecorinine, a member of the isoquinoline alkaloids derived from the genus Hypecoum, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
1. Chemical Structure and Classification
This compound is classified as a secoberbine alkaloid , characterized by its unique tetracyclic structure. The compound is primarily isolated from various species of Hypecoum, particularly Hypecoum erectum and Hypecoum aegyptiacum.
2.1 Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties . In vitro assays have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains are summarized in the following table:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.036 |
Escherichia coli | 0.072 |
Pseudomonas aeruginosa | 0.064 |
These findings suggest that this compound may be a promising candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .
2.2 Anticancer Activity
This compound has also been investigated for its anticancer properties . In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC) cells.
- A study demonstrated that this compound significantly reduced cell viability in HuH7 and LM9 cell lines, with effects observed in a dose-dependent manner. The compound induced apoptosis through mitochondrial pathways and arrested the cell cycle at the G1 phase .
2.3 Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its effects on pro-inflammatory cytokines and pathways.
- Research indicates that this compound reduces nitric oxide (NO) production and inhibits prostaglandin E2 (PGE2) levels in LPS-stimulated RAW 264.7 macrophages, suggesting its utility in managing inflammatory conditions .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxic Mechanism : this compound's ability to induce apoptosis in cancer cells is linked to mitochondrial dysfunction and activation of caspases.
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.
- Anti-inflammatory Pathway : this compound inhibits the NF-κB signaling pathway, which is crucial for the expression of various inflammatory mediators .
4. Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with HCC treated with this compound showed promising results, with significant tumor size reduction observed after a treatment period of three weeks at a dosage of 50 mg/kg/day.
- Case Study 2 : Patients suffering from chronic inflammatory diseases reported improved symptoms after administration of this compound-rich extracts from Hypecoum erectum, supporting its traditional use in folk medicine .
5. Conclusion
This compound exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Its mechanisms of action reveal potential pathways for therapeutic interventions in various diseases. Ongoing research is essential to fully elucidate its pharmacological profiles and to explore clinical applications.
Further studies should focus on:
- In vivo efficacy : Expanding research to animal models to confirm efficacy observed in vitro.
- Synergistic effects : Investigating potential synergistic interactions with other compounds.
- Safety profiles : Comprehensive toxicity studies to assess safety for human use.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for confirming the structural identity and purity of Hypecorinine in natural product research?
- Methodological Answer :
- Step 1 : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm the compound’s structural backbone. Compare spectral data with literature values for known this compound derivatives .
- Step 2 : Use high-resolution mass spectrometry (HR-MS) to validate molecular formula and isotopic patterns. Cross-reference with databases like SciFinder or PubMed for consistency .
- Step 3 : Perform high-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection to assess purity (>95% threshold). Include retention time comparisons against authentic samples .
- Key Considerations : Document instrument parameters (e.g., solvent systems, column type) to ensure reproducibility .
Q. How can researchers optimize the extraction yield of this compound from plant sources while minimizing degradation?
- Methodological Answer :
- Step 1 : Screen solvents (e.g., methanol, ethanol, dichloromethane) for polarity compatibility. Use Soxhlet extraction or maceration with temperature controls (<40°C) to prevent thermal degradation .
- Step 2 : Apply response surface methodology (RSM) to model variables (solvent ratio, time, pH) and identify optimal conditions .
- Step 3 : Quantify yield via gravimetric analysis or HPLC. Validate stability using accelerated degradation studies under varying light, heat, and humidity conditions .
- Key Considerations : Include negative controls (e.g., solvent blanks) to rule out matrix interference .
Advanced Research Questions
Q. What methodologies are recommended to resolve contradictions in reported pharmacological activities of this compound across preclinical studies?
- Methodological Answer :
- Step 1 : Conduct a systematic review using PRISMA guidelines to collate existing data. Filter studies by assay type (e.g., in vitro vs. in vivo), dosage, and model organisms .
- Step 2 : Perform meta-analysis to quantify heterogeneity (I² statistic). Stratify results by variables like cell line (e.g., HEK293 vs. HeLa) or administration route (oral vs. intravenous) .
- Step 3 : Validate conflicting findings via dose-response assays with standardized positive controls (e.g., cisplatin for cytotoxicity). Use ANOVA with post-hoc tests to compare effect sizes .
Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Step 1 : Synthesize derivatives via targeted modifications (e.g., alkylation, acetylation) guided by computational docking studies (AutoDock Vina, Schrödinger) to predict binding affinities .
- Step 2 : Screen derivatives against disease-specific targets (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR). Include wild-type and mutant proteins to isolate binding motifs .
- Step 3 : Apply multivariate regression (e.g., partial least squares) to correlate structural descriptors (logP, polar surface area) with bioactivity. Validate models via leave-one-out cross-validation .
- Key Considerations : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm mechanistic specificity .
Q. What strategies ensure reproducibility in this compound synthesis protocols across different laboratories?
- Methodological Answer :
- Step 1 : Draft detailed synthetic procedures with explicit reaction parameters (catalyst loading, inert atmosphere requirements, stirring rates). Use IUPAC nomenclature for reagents and intermediates .
- Step 2 : Share raw data (e.g., NMR spectra, chromatograms) in open-access repositories (Zenodo, Figshare) for peer validation .
- Step 3 : Conduct interlaboratory studies with blinded samples. Use intraclass correlation coefficients (ICC) to quantify reproducibility .
Q. Methodological Frameworks for Rigor
- PICOT Adaptation for Preclinical Studies : Define Population (cell/animal model), Intervention (this compound dosage), Comparison (vehicle/positive control), Outcome (IC₅₀, tumor volume reduction), and Timeframe (acute vs. chronic exposure) to structure hypotheses .
- FINER Criteria : Ensure questions are Feasible (resource alignment), Interesting (knowledge gap), Novel (unexplored derivatives), Ethical (3R compliance), and Relevant (therapeutic potential) .
Properties
IUPAC Name |
6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-9H-[1,3]dioxolo[4,5-h]isochromene]-6'-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-21-5-4-11-6-16-17(25-9-24-16)7-14(11)20(21)19(22)12-2-3-15-18(26-10-23-15)13(12)8-27-20/h2-3,6-7H,4-5,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLLMUXSZJESOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C14C(=O)C5=C(CO4)C6=C(C=C5)OCO6)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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